Cas no 1376380-75-4 (N-ethylazetidine-3-carboxamide hydrochloride)
N-ethylazetidine-3-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-ethylazetidine-3-carboxamide hydrochloride
- N-ethylazetidine-3-carboxamide HCl
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- MDL: MFCD22056501
- Inchi: 1S/C6H12N2O.ClH/c1-2-8-6(9)5-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H
- InChI Key: CYVKAGSVDBSWOF-UHFFFAOYSA-N
- SMILES: N1CC(C(NCC)=O)C1.[H]Cl
N-ethylazetidine-3-carboxamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E927360-10mg |
N-ethylazetidine-3-carboxamide hydrochloride |
1376380-75-4 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E927360-50mg |
N-ethylazetidine-3-carboxamide hydrochloride |
1376380-75-4 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E927360-100mg |
N-ethylazetidine-3-carboxamide hydrochloride |
1376380-75-4 | 100mg |
$ 340.00 | 2022-06-05 | ||
| Enamine | EN300-99776-0.05g |
N-ethylazetidine-3-carboxamide hydrochloride |
1376380-75-4 | 95.0% | 0.05g |
$256.0 | 2025-02-21 | |
| Enamine | EN300-99776-0.1g |
N-ethylazetidine-3-carboxamide hydrochloride |
1376380-75-4 | 95.0% | 0.1g |
$383.0 | 2025-02-21 | |
| Enamine | EN300-99776-0.25g |
N-ethylazetidine-3-carboxamide hydrochloride |
1376380-75-4 | 95.0% | 0.25g |
$546.0 | 2025-02-21 | |
| Enamine | EN300-99776-0.5g |
N-ethylazetidine-3-carboxamide hydrochloride |
1376380-75-4 | 95.0% | 0.5g |
$858.0 | 2025-02-21 | |
| Enamine | EN300-99776-1.0g |
N-ethylazetidine-3-carboxamide hydrochloride |
1376380-75-4 | 95.0% | 1.0g |
$1100.0 | 2025-02-21 | |
| Enamine | EN300-99776-2.5g |
N-ethylazetidine-3-carboxamide hydrochloride |
1376380-75-4 | 95.0% | 2.5g |
$2155.0 | 2025-02-21 | |
| Enamine | EN300-99776-5.0g |
N-ethylazetidine-3-carboxamide hydrochloride |
1376380-75-4 | 95.0% | 5.0g |
$3189.0 | 2025-02-21 |
N-ethylazetidine-3-carboxamide hydrochloride Suppliers
N-ethylazetidine-3-carboxamide hydrochloride Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-ethylazetidine-3-carboxamide hydrochloride
Introduction to N-ethylazetidine-3-carboxamide hydrochloride (CAS No. 1376380-75-4)
N-ethylazetidine-3-carboxamide hydrochloride, a compound with the chemical formula C7H12N2O·HCl, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The CAS number 1376380-75-4 uniquely identifies this substance, ensuring precise classification and recognition within scientific literature and databases.
The molecular structure of N-ethylazetidine-3-carboxamide hydrochloride consists of an azetidine ring substituted with an ethyl group at the 1-position and a carboxamide group at the 3-position, with the hydrochloride salt form enhancing its solubility in aqueous solutions. This structural configuration makes it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. The presence of both nitrogen and oxygen heteroatoms in its structure allows for diverse interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in heterocyclic compounds due to their prevalence in natural products and pharmaceuticals. Azetidine derivatives, including N-ethylazetidine-3-carboxamide hydrochloride, have been extensively studied for their potential pharmacological activities. Research has demonstrated that such compounds can exhibit various biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. These findings have spurred further exploration into the synthesis and characterization of related derivatives.
The synthesis of N-ethylazetidine-3-carboxamide hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to introduce the desired substituents at specific positions on the azetidine ring. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, which improves stability and handling properties.
One of the most compelling aspects of N-ethylazetidine-3-carboxamide hydrochloride is its potential as a scaffold for drug discovery. The azetidine ring is a privileged structure in medicinal chemistry, known for its ability to mimic natural amino acid residues and interact with biological macromolecules. By modifying the substituents on the ring, researchers can fine-tune the pharmacological profile of the compound. For instance, studies have shown that introduction of certain functional groups can enhance binding affinity to specific protein targets, leading to improved therapeutic efficacy.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like N-ethylazetidine-3-carboxamide hydrochloride. Molecular modeling techniques allow researchers to predict binding interactions between the compound and potential drug targets with high accuracy. This approach has been instrumental in identifying lead compounds for further optimization. Additionally, high-throughput screening methods have enabled rapid evaluation of large libraries of derivatives, streamlining the drug development pipeline.
The pharmacological activity of N-ethylazetidine-3-carboxamide hydrochloride has been explored in several preclinical studies. These investigations have revealed promising results in terms of antimicrobial efficacy against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways makes it a valuable candidate for developing novel antibiotics. Furthermore, its anti-inflammatory properties have been attributed to its capacity to modulate cytokine production and inhibit inflammatory enzymes.
In vitro studies have also demonstrated the potential anticancer effects of N-ethylazetidine-3-carboxamide hydrochloride. The compound has been shown to induce apoptosis in cancer cell lines by activating stress signaling pathways. Its ability to target specific oncogenic proteins has raised hopes for its application in oncology research. However, further studies are needed to fully elucidate its mechanism of action and assess its safety profile in clinical settings.
The solubility characteristics of N-ethylazetidine-3-carboxamide hydrochloride make it suitable for various formulation strategies. The hydrochloride salt form enhances water solubility, facilitating intravenous administration or oral delivery systems. This property is particularly important for developing drugs that require rapid absorption or targeted release profiles. Pharmaceutical companies are exploring different delivery systems to maximize the therapeutic potential of this compound.
The future prospects for N-ethylazetidine-3-carboxamide hydrochloride are promising, given its diverse biological activities and synthetic accessibility. Continued research efforts are expected to yield novel derivatives with enhanced pharmacological properties. Collaborative initiatives between academic institutions and pharmaceutical industries will be crucial in translating these findings into clinical applications. As our understanding of molecular interactions evolves, compounds like this will play an increasingly important role in addressing unmet medical needs.
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